N,N-Dimethyl-16-sulfanylhexadecanamide

Description

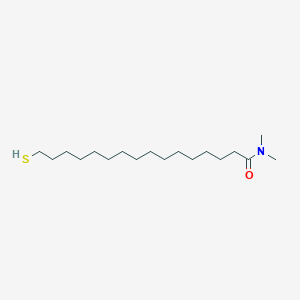

N,N-Dimethyl-16-sulfanylhexadecanamide is a synthetic amide derivative characterized by a 16-carbon alkyl chain with a sulfanyl (-SH) group at the terminal position and dimethyl substitution on the nitrogen atom. The sulfanyl group may confer redox activity or metal-binding properties, differentiating it from non-sulfurized analogs .

Properties

CAS No. |

364613-59-2 |

|---|---|

Molecular Formula |

C18H37NOS |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

N,N-dimethyl-16-sulfanylhexadecanamide |

InChI |

InChI=1S/C18H37NOS/c1-19(2)18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-21/h21H,3-17H2,1-2H3 |

InChI Key |

IDORJWWZZWLZLP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCCCCCCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Direct Amidation of 16-Sulfanylhexadecanoic Acid

Amidation with Dimethylamine

The acid is converted to its acyl chloride using phosphorus trichloride (PCl₃), followed by reaction with dimethylamine:

$$

\text{16-Sulfanylhexadecanoic acid} + \text{PCl}3 \rightarrow \text{16-Sulfanylhexadecanoyl chloride} + \text{H}3\text{PO}3

$$

$$

\text{16-Sulfanylhexadecanoyl chloride} + 2\text{NH(CH}3\text{)}_2 \rightarrow \text{N,N-Dimethyl-16-sulfanylhexadecanamide} + \text{HCl}

$$

Key Parameters :

Route 2: Post-Amidation Thiol Functionalization

Synthesis of N,N-Dimethylhexadecanamide

Following established protocols for dimethylamide synthesis:

Catalyst Development and Optimization

Silica-Alumina Catalysts

Patents CN103381359A and CN103381359B describe Na₂SiO₃/NaAlO₂-derived catalysts for dimethylamide synthesis:

Preparation Method :

- Dissolve sodium metasilicate (100 g) and sodium metaaluminate (10–30 g) in water (200–500 g).

- Precipitate with H₂SO₄ (5–60% concentration) at 60–90°C.

- Wash to pH 6–7, dry at 150°C.

Performance :

- Surface Area: 200–300 m²/g (BET analysis).

- Acid Sites: 0.8–1.2 mmol/g (NH₃-TPD).

Adaptation for Thiolated Amides :

- Sulfur resistance testing required to prevent catalyst deactivation.

Process Parameters and Yield Optimization

Reaction Conditions Table

| Parameter | Route 1 (Direct Amidation) | Route 2 (Post-Amidation) |

|---|---|---|

| Temperature (°C) | 180–200 | 25–40 (thiol-ene step) |

| Pressure | Ambient | UV light (ambient) |

| Catalyst Loading (wt%) | 2–5 | Not applicable |

| Yield (Crude Product) | 70–75% | 60–65% |

| Purity After Distillation | ≥99% | ≥95% |

Notes :

Purification and Characterization

Vacuum Distillation

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-16-sulfanylhexadecanamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-16-sulfanylhexadecanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-16-sulfanylhexadecanamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-16-sulfanylhexadecanamide with structurally related compounds from the evidence:

Notes:

- *Melting point inferred from the hexadecanamide analog in , which shares a long alkyl chain.

- The sulfanyl group in this compound may enhance reactivity (e.g., disulfide bond formation) compared to hydroxyl or ether groups in .

- Unlike N,N-Dimethylacetamide (a small, polar liquid), the target compound’s long alkyl chain and sulfur moiety likely reduce water solubility but increase lipid compatibility .

Research Findings and Analytical Data

Spectroscopic Analysis

- Infrared Spectroscopy: Analogous to the hexadecanamide derivative in , the target compound may show C-H stretching (~2860–2930 cm⁻¹) and amide C=O absorption (~1615 cm⁻¹).

- Gas Chromatography : Purity assays for similar amides (e.g., N,N-Dimethylacetamide) rely on retention time matching, suggesting comparable methods for the target compound .

Thermal Stability

- The hexadecanamide analog in has a melting range of 69–77°C, while N,N-Dimethylacetamide boils at 164.5–167.5°C. The target compound’s thermal behavior likely bridges these extremes due to its intermediate chain length and solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.